molecular formula C11H14O3 B1367056 2-(2-Ethoxyethoxy)benzaldehyde

2-(2-Ethoxyethoxy)benzaldehyde

Cat. No.: B1367056
M. Wt: 194.23 g/mol
InChI Key: FZMMRECQTAMQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is of interest due to its ether-linked side chain, which enhances solubility in polar organic solvents and modulates electronic properties for applications in organic synthesis, coordination chemistry, and materials science. Its structure is characterized by a planar benzaldehyde core with a flexible ethoxyethoxy side chain, enabling diverse reactivity in condensation reactions and ligand formation.

Properties

IUPAC Name

2-(2-ethoxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-13-7-8-14-11-6-4-3-5-10(11)9-12/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMMRECQTAMQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde (CAS: Not provided)

  • Structure : A dialdehyde with two benzaldehyde groups connected via a bis(ethoxyethoxy) linker.
  • Key Features :
    • Synthesized via reaction of 4-hydroxybenzaldehyde with bis(2,2'-dichloroethyl)ether in DMF .
    • X-ray crystallography confirms a "w" conformation with intermolecular CH-π interactions and hydrogen bonding .
    • Applications : Precursor for macrocyclic and macrobicyclic compounds via condensation with polyamines (e.g., [2 + 2] or [2 + 3] reactions) .
  • Comparison : Unlike 2-(2-ethoxyethoxy)benzaldehyde, this compound is bifunctional (two aldehyde groups), enabling crosslinking in polymer chemistry. The extended ethoxyethoxy chain increases molecular weight (empirical formula: C₁₈H₁₈O₆, MW: 342.33 g/mol) and solubility in aprotic solvents.

3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)benzaldehyde (CAS: 868159-50-6)

  • Structure : Benzaldehyde with a methoxyethoxyethoxy (-OCH₂CH₂OCH₂CH₂OCH₃) substituent at the 3-position.
  • Key Features: Synthesized with high yields (91.0% and 64.0%) using optimized routes involving triethylene glycol monomethyl ether derivatives . Applications: Intermediate in synthesizing zinc porphyrins and other photodynamic therapy agents .
  • Comparison : The methoxy terminus in the side chain reduces hydrophobicity compared to the ethoxyethoxy group in this compound. Positional isomerism (3- vs. 2-substitution) may alter electronic effects on the aldehyde group.

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde (CAS: 1341950-98-8)

  • Structure : Bromine atom at the 3-position and ethoxyethoxy group at the 4-position.
  • Key Features :
    • Halogenation introduces steric and electronic effects, increasing reactivity in nucleophilic aromatic substitution .
    • Safety : Classified under GHS guidelines with precautions for inhalation and skin contact .
  • Comparison : Bromine enhances electrophilicity at the aromatic ring, making this compound suitable for Suzuki-Miyaura coupling reactions. The ethoxyethoxy group maintains solubility, contrasting with simpler bromobenzaldehydes.

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (CAS: Not provided)

  • Structure : Pyridine ring appended to the ethoxy chain at the 4-position of benzaldehyde.
  • Key Features :
    • Synthesized via literature methods involving nucleophilic substitution .
    • Applications : Investigated for antibacterial/antifungal activity due to the pyridine moiety’s bioactivity .

2-[1-(2-Nitrophenyl)ethoxy]benzaldehyde (CAS: 1384516-72-6)

  • Structure : Nitrophenyl group on the ethoxy side chain.
  • Key Features: The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution reactions .
  • Comparison: The nitro substituent increases oxidative stability but reduces solubility in nonpolar solvents compared to the ethoxyethoxy analog.

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